Methyl 2-formyl-6-methoxynicotinate
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Overview
Description
Methyl 2-formyl-6-methoxynicotinate: is an organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a formyl group at the 2-position and a methoxy group at the 6-position on the nicotinate ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-formyl-6-methoxynicotinate typically involves the formylation of methyl 6-methoxynicotinate. One common method includes the use of formylating agents such as formic acid or formic anhydride under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale formylation reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-formyl-6-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Methyl 2-carboxy-6-methoxynicotinate.
Reduction: Methyl 2-hydroxymethyl-6-methoxynicotinate.
Substitution: Methyl 2-formyl-6-substituted-nicotinate.
Scientific Research Applications
Methyl 2-formyl-6-methoxynicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-formyl-6-methoxynicotinate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Methyl 6-methoxynicotinate: Similar structure but lacks the formyl group at the 2-position.
Methyl 2-chloro-6-methoxynicotinate: Contains a chloro group instead of a formyl group.
Methyl 2-amino-6-methoxynicotinate: Contains an amino group at the 2-position.
Uniqueness: Methyl 2-formyl-6-methoxynicotinate is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The formyl group allows for specific interactions with biological targets, while the methoxy group enhances its solubility and membrane permeability .
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
methyl 2-formyl-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H9NO4/c1-13-8-4-3-6(9(12)14-2)7(5-11)10-8/h3-5H,1-2H3 |
InChI Key |
YMOXPWKFDARZKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)OC)C=O |
Origin of Product |
United States |
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